

AR-A014418: A Technical Guide to its ATP-Competitive Inhibition of GSK-3

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Compound of Interest		
Compound Name:	AR-A014418	
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This technical guide provides an in-depth overview of the ATP-competitive inhibition kinetics of **AR-A014418**, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document details the quantitative inhibitory data, experimental protocols for its characterization, and the key signaling pathways involved.

Quantitative Inhibition Data

AR-A014418 is a well-characterized inhibitor of GSK-3, demonstrating high potency and selectivity. Its inhibitory activity has been quantified through various in vitro assays, establishing it as a valuable tool for studying GSK-3 function and as a potential therapeutic agent.



Parameter	Value	Target	Notes
IC50	104 ± 27 nM	GSK-3	The half maximal inhibitory concentration, indicating the concentration of AR-A014418 required to inhibit 50% of GSK-3 activity in vitro.[1][2][3]
Ki	38 nM	GSK-3β	The inhibition constant, representing the equilibrium dissociation constant of the enzyme- inhibitor complex. A lower Ki value indicates a higher binding affinity.[1][2][3] [4] This value was determined through kinetic studies demonstrating ATP- competitive inhibition. [1][6]
Selectivity	>100 μM	cdk2, cdk5	AR-A014418 shows high selectivity for GSK-3, with significantly higher IC50 values for other kinases like cyclindependent kinase 2 (cdk2) and cyclindependent kinase 5 (cdk5).[1][5] It also does not significantly



			inhibit 26 other kinases.[1]
Cellular IC50	2.7 μΜ	Tau Phosphorylation	In cells stably expressing human four-repeat tau protein, AR-A014418 inhibits the GSK-3- specific phosphorylation of tau at serine-396 with an IC50 of 2.7 µM.[2][7]

Experimental Protocols

The following protocols outline the key experiments used to characterize the inhibitory activity of **AR-A014418**.

In Vitro GSK-3 Kinase Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of recombinant GSK-3 and the inhibitory effect of **AR-A014418** by measuring the incorporation of radiolabeled phosphate into a biotinylated peptide substrate.

Materials:

- Recombinant human GSK-3 (α and β isoforms)
- Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
- AR-A014418
- [y-33P]ATP
- Unlabeled ATP



- Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij
 35, 0.5% glycerol, 0.5 μg/25 μl bovine serum albumin (BSA)
- Stop Solution: 5 mM EDTA, 50 μM ATP, 0.1% Triton X-100
- Streptavidin-coated Scintillation Proximity Assay (SPA) beads
- · Microtiter plates

Procedure:

- Prepare serial dilutions of AR-A014418 in DMSO.
- In a microtiter plate, add 6 milliunits of recombinant human GSK-3 to the assay buffer.
- Add the biotinylated peptide substrate to a final concentration of 2 μ M.
- Add the desired concentrations of AR-A014418 (typically in a 10-point concentration curve) or vehicle (DMSO) to the respective wells.
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 μCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 μM. The final assay volume is 25 μl.
- Incubate the reaction for 20 minutes at room temperature.
- Terminate the reaction by adding 25 μl of the stop solution containing streptavidin-coated SPA beads.
- Allow the beads to settle for at least 6 hours.
- Measure the radioactivity using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
- Calculate the percentage of inhibition for each concentration of AR-A014418 and determine the IC50 value using non-linear regression analysis.



Determination of ATP-Competitive Inhibition and Ki

To confirm the mechanism of inhibition and calculate the Ki value, the in vitro kinase assay is performed with varying concentrations of both **AR-A014418** and ATP.

Procedure:

- Perform the in vitro GSK-3 kinase assay as described above.
- Set up multiple sets of reactions, each with a different fixed concentration of AR-A014418 (including a no-inhibitor control).
- Within each set, vary the concentration of ATP.
- Measure the initial reaction velocities for each condition.
- Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). For an ATPcompetitive inhibitor, the lines will intersect on the y-axis.
- Alternatively, perform a non-linear regression analysis of the entire dataset using a kinetic model for competitive inhibition to directly calculate the Ki value.

Cellular Tau Phosphorylation Assay (Western Blotting)

This assay assesses the ability of **AR-A014418** to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of a known GSK-3 substrate, the tau protein.

Materials:

- Cell line expressing human tau protein (e.g., N2A neuroblastoma cells or 3T3 fibroblasts)
- Cell culture medium and supplements
- AR-A014418
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)



- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

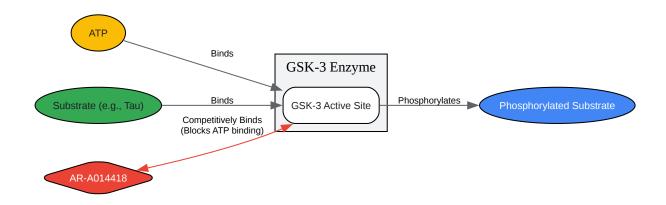
Procedure:

- Culture the cells to the desired confluency in multi-well plates.
- Treat the cells with various concentrations of AR-A014418 or vehicle (DMSO) for a specified period (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total tau and the loading control to normalize the phospho-tau signal.
- Quantify the band intensities to determine the dose-dependent effect of AR-A014418 on tau phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AR-A014418** and the experimental workflow for determining its inhibition kinetics.

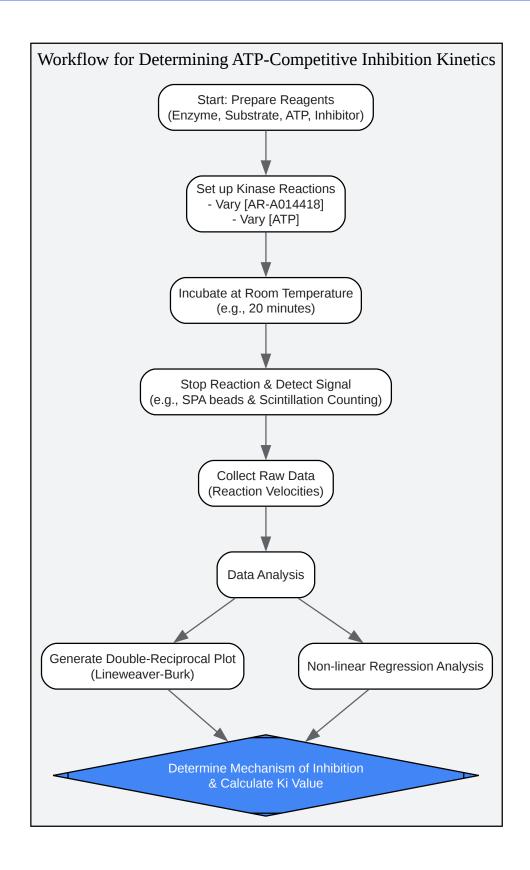




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Figure 1: ATP-Competitive Inhibition of GSK-3 by AR-A014418.

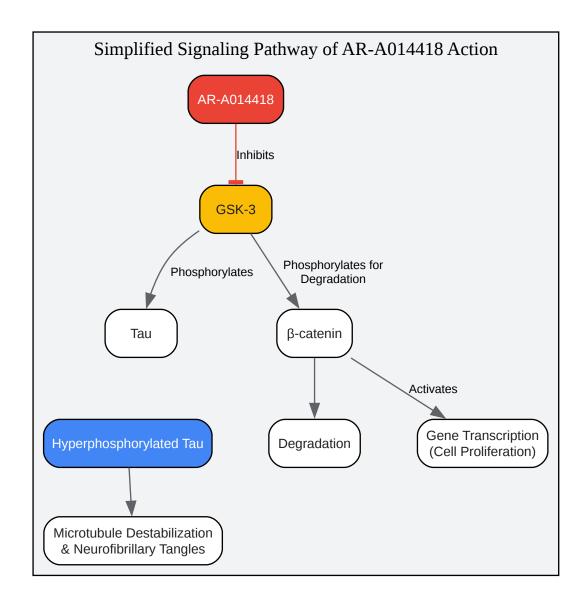




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Figure 2: Experimental Workflow for Kinetic Analysis.





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Figure 3: Involvement of AR-A014418 in Key Signaling Pathways.

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